molecular formula C13H10Cl2FNO3S B4450729 N-(2,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

N-(2,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4450729
M. Wt: 350.2 g/mol
InChI Key: ISRMURLZHLEFLD-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes dichlorophenyl, fluorine, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and control. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:

    Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

N-(2,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO3S/c1-20-12-5-3-9(16)7-13(12)21(18,19)17-11-4-2-8(14)6-10(11)15/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMURLZHLEFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

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